5-(Hydroxymethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(Hydroxymethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Hydroxymethyl)thiophene-2-carbaldehyde can be synthesized through the oxidation of thiophene derivatives. One common method involves the oxidation of 5-methylthiophene-2-carbaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)thiophene-2-carbaldehyde.
Reduction: Formation of 5-(hydroxymethyl)thiophene-2-methanol.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(Hydroxymethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
5-Chloro-2-thiophenecarboxaldehyde: Contains a chlorine substituent, which can alter its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Similar to the chloro derivative but with a bromine substituent, affecting its chemical properties.
Uniqueness
5-(Hydroxymethyl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde functional groups, which provide a combination of reactivity and versatility not found in its analogs. This makes it particularly valuable in organic synthesis and various research applications .
Properties
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDDADLSJSUWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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